molecular formula C17H15BrN4O2S B2708303 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326015-64-9

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2708303
CAS No.: 326015-64-9
M. Wt: 419.3
InChI Key: UGJUHRMBJMCKBF-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that features a bromophenyl group and an ethoxyphenyl-tetrazolyl-thio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and ethoxyphenyl-tetrazolyl intermediates, which are then coupled through a thioether linkage. Common reagents used in these reactions include brominating agents, ethoxyphenyl derivatives, and tetrazole-forming reagents under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The exact methods may vary depending on the scale and specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The bromophenyl and tetrazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-bromophenyl)sulfonyl)-1-(4-ethoxyphenyl)-1-propanone: Shares similar structural features but differs in the sulfonyl group.

    4-bromophenyl 4-bromobenzoate: Another bromophenyl derivative with distinct properties.

Uniqueness

1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is unique due to its combination of bromophenyl and tetrazolyl-thio groups, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

Biological Activity

The compound 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure

The compound consists of a bromophenyl group, an ethoxyphenyl-substituted tetrazole moiety, and a thioether linkage, which contribute to its biological properties. The structural formula can be represented as follows:

C16H16BrN4OS\text{C}_{16}\text{H}_{16}\text{BrN}_4\text{OS}

1. Antimicrobial Activity

Research has indicated that various tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar tetrazole compounds have shown varying degrees of antibacterial and antifungal activities. The compound in focus may share these properties due to the presence of the tetrazole ring, which is known for its bioactivity.

  • Study Findings : In one study, several 1H-tetrazoles were synthesized and evaluated for their antimicrobial effectiveness against various strains of bacteria and fungi. Although specific data on the compound's activity was limited, related compounds demonstrated notable antimicrobial effects, suggesting potential for further exploration in this area .

2. Anticancer Potential

The anticancer activity of tetrazole derivatives has been extensively studied. Compounds containing the tetrazole moiety have been shown to act as microtubule destabilizers, which is a critical mechanism in cancer therapy.

  • Mechanism of Action : A series of studies highlighted that certain 1H-tetrazoles inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism suggests that this compound could exhibit similar anticancer properties by disrupting microtubule dynamics .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound ASGC-79010.5Microtubule destabilization
Compound BHeLa0.8Tubulin inhibition
Target Compound TBDTBDTBD

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of electron-donating groups and specific ring structures significantly influences the potency of tetrazole derivatives.

  • Key Insights : The SAR analysis indicates that modifications to the phenyl rings and the introduction of substituents can enhance or diminish biological activity. For instance, the ethoxy group may enhance solubility and bioavailability, potentially leading to improved antimicrobial and anticancer efficacy .

Case Studies

Several case studies have investigated related compounds with similar structural features:

  • Case Study 1 : A study on 5-substituted 1H-tetrazoles demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications similar to those in the target compound could yield promising results .
  • Case Study 2 : Another investigation into thiazole-containing compounds revealed their potential as effective antimicrobial agents, with some exhibiting activity comparable to standard antibiotics. This underscores the importance of exploring the biological spectrum of related compounds .

Properties

IUPAC Name

1-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-2-24-15-9-7-14(8-10-15)22-17(19-20-21-22)25-11-16(23)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJUHRMBJMCKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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